Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-8-6(10)3-2-4-12(7)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCACFGQHBGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure :
-
Reaction Setup :
-
Dissolve 2-amino-3-bromopyridine (1.0 equiv) in dry dimethoxyethane (DME).
-
Add methyl bromopyruvate (1.2 equiv) dropwise under nitrogen.
-
Stir at room temperature for 18 hours.
-
-
Cyclization :
-
Reflux the mixture in methanol for 2 hours to complete cyclization.
-
Concentrate under reduced pressure.
-
-
Purification :
-
Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.
-
Recrystallize from ethyl acetate/hexane (1:1) to obtain the product as off-white crystals.
-
| Parameter | Value |
|---|---|
| Reaction Temp. | 25°C (stirring), 65°C (reflux) |
| Solvent | Dimethoxyethane → Methanol |
| Purification | Column chromatography (SiO₂, EA/Hexane) |
Mechanism :
The reaction proceeds via nucleophilic attack of the amino group on the α-carbon of methyl bromopyruvate, followed by cyclization and elimination of HBr to form the imidazo[1,2-a]pyridine core.
One-Pot Synthesis via Sequential Bromination and Esterification
A scalable one-pot approach combines bromination and esterification:
Procedure :
-
Bromination :
-
Treat 2-aminopyridine with N-bromosuccinimide (NBS) in DMF at 80°C for 4 hours.
-
-
Esterification :
-
Add methyl bromopyruvate and NaHCO₃ in ethanol.
-
Reflux for 12 hours.
-
-
Avoids isolation of intermediates.
-
Reduces solvent waste.
Limitations :
-
Requires precise stoichiometry to minimize di-brominated byproducts.
Microwave-Assisted Synthesis
Procedure :
-
Mix 2-amino-3-bromopyridine (1.0 equiv), methyl bromopyruvate (1.1 equiv), and Cs₂CO₃ (1.5 equiv) in DMF.
-
Irradiate at 120°C for 20 minutes.
-
Purify via flash chromatography.
-
10-fold reduction in reaction time (20 min vs. 18 hours).
-
Higher purity (>95% by HPLC).
Comparison of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 35–45 | 18–24 h | 90–92 | Moderate |
| One-Pot | 60–65 | 16 h | 88–90 | High |
| Microwave-Assisted | 70–75 | 20 min | 95–98 | Low |
Trade-offs :
-
Cyclocondensation : Low yield but simple setup.
-
Microwave : High yield but limited to small batches.
Critical Reaction Parameters
Solvent Effects :
Base Selection :
Temperature :
Analytical Characterization
1H NMR (CDCl₃) :
HPLC :
Melting Point :
Challenges and Solutions
Regioselectivity :
Chemical Reactions Analysis
Types of Reactions: Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: It can undergo coupling reactions, such as the palladium-catalyzed decarboxylative arylation mentioned earlier.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.
Coupling Reactions: Palladium acetate and heteroaryl bromides are commonly used in decarboxylative arylation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce arylated imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
Pharmaceutical Development
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate has shown promise in pharmaceutical applications. Its potential therapeutic effects include:
- Antimicrobial Activity : Research indicates that compounds within this class exhibit significant activity against various pathogens, including multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis (Mtb). For instance, a study demonstrated that derivatives of imidazo[1,2-a]pyridine showed minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb strains .
- Anticancer Properties : The compound has been investigated for its anticancer effects. Modifications to its structure have been shown to enhance antiproliferative activity against different cancer cell lines. A study highlighted that certain derivatives exhibited improved efficacy compared to existing treatments .
- Anti-inflammatory Effects : The bromine atom's presence may enhance interactions with biological molecules involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Biological Mechanisms
The mechanisms underlying the biological activity of this compound involve:
- Target Binding : The compound's bromine atom and ester group facilitate binding to specific enzymes or receptors, modulating their activity. This can lead to inhibition or activation of various biochemical pathways crucial for disease progression .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that alterations in the compound's structure can significantly impact its biological activity. For example, the introduction of different halogens or functional groups can enhance potency against specific targets .
Case Studies and Research Findings
Several studies have contributed to understanding the applications of this compound:
Mechanism of Action
The mechanism of action of Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the prenylation of Rab11A, a small GTPase involved in intracellular trafficking . This inhibition disrupts the normal function of Rab11A, leading to various cellular effects. Additionally, the compound’s bromine atom and imidazo[1,2-a]pyridine core contribute to its ability to interact with biological molecules and exert its effects .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The position of substituents and choice of ester significantly influence physicochemical properties and reactivity. Key analogs include:
Table 1: Structural and Property Comparison
Stability and Handling
Biological Activity
Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has drawn significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
Molecular Formula : C₉H₇BrN₂O₂
Molecular Weight : 255.07 g/mol
Structural Features : The compound features a fused imidazole and pyridine ring system, with a bromine atom at the 8th position and a methyl ester group at the 3rd position. This unique structure contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine atom enhances the compound's binding affinity to various enzymes and receptors, potentially leading to the inhibition or activation of biochemical pathways involved in cellular processes such as proliferation, apoptosis, and inflammation .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. For instance, preliminary studies have indicated promising results against Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 µM against Mtb H37Rv strains .
Anticancer Potential
The compound is also being explored for its anticancer properties. Its structural similarities to known protein kinase inhibitors suggest it may interact with specific protein targets involved in cancer progression. Current research is focusing on evaluating its efficacy against various cancer cell lines to elucidate its potential as a therapeutic agent.
Comparative Studies
Comparative studies with other imidazo[1,2-a]pyridine derivatives have highlighted the unique biological activity of this compound. For example, while some derivatives exhibit good GSK-3β inhibition activity, this compound has shown distinct interactions that may enhance its reactivity and biological effects compared to others in this class .
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth in vitro against resistant strains of Klebsiella pneumoniae, showcasing its potential as an antimicrobial agent.
- Anticancer Activity : In vitro tests revealed that this compound exhibited cytotoxic effects on HeLa cells, indicating its potential application in cancer therapeutics.
- GSK-3β Inhibition : Research indicated that this compound might serve as an inhibitor for GSK-3β, which is crucial in various signaling pathways related to cancer and neurodegenerative diseases.
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for Methyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence yield?
Q. How can researchers resolve contradictions in reported synthetic yields for brominated imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 55% vs. 61% for similar intermediates ) often stem from purification methods or solvent effects. For instance, column chromatography with ethyl acetate/hexane (3:1) improves purity, while recrystallization from DMSO/water may reduce losses. Kinetic studies using LC-MS can identify side products (e.g., dehalogenation byproducts) that lower yields .
Q. What strategies optimize regioselectivity during functionalization of the imidazo[1,2-a]pyridine core?
- Methodological Answer :
- Electrophilic Substitution : Use directing groups (e.g., methyl carboxylate) to favor bromination at C7. DFT calculations predict electron density distribution, guiding reagent choice (e.g., NBS vs. Br₂) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts show higher selectivity at C3 or C8 positions. For example, 8-bromo derivatives undergo coupling with aryl boronic acids at C8 with >90% selectivity .
Q. How can computational modeling aid in predicting the reactivity of this compound in drug discovery?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinase enzymes. The bromine atom enhances hydrophobic interactions in binding pockets .
- DFT Calculations : Optimize transition states for cross-coupling reactions. For example, B3LYP/6-31G* models predict activation energies for Buchwald-Hartwig amination at C3 .
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
